molecular formula C8H7NO3 B022608 4-Formamidobenzoic acid CAS No. 28533-43-9

4-Formamidobenzoic acid

Cat. No.: B022608
CAS No.: 28533-43-9
M. Wt: 165.15 g/mol
InChI Key: ZBCGPWAZRMLTKF-UHFFFAOYSA-N
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Description

4-Formamidobenzoic acid is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzoic acid, where a formamido group (-NHCHO) is attached to the para position of the benzene ring. This compound is known for its white to off-white solid appearance and has a melting point of 250-252°C . It is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formamidobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with formic acid or formic anhydride. The reaction typically proceeds under mild heating conditions to facilitate the formation of the formamido group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the reaction of 4-aminobenzoic acid with formic acid in the presence of a catalyst such as sulfuric acid can be employed. The reaction mixture is heated to around 100-120°C, and the product is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Formamidobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-nitrobenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: The formamido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formamido group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

4-Formamidobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formamidobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The formamido group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

    4-Aminobenzoic acid: Similar structure but with an amino group instead of a formamido group.

    4-Nitrobenzoic acid: Contains a nitro group instead of a formamido group.

    4-Hydroxybenzoic acid: Features a hydroxyl group in place of the formamido group.

Uniqueness: 4-Formamidobenzoic acid is unique due to the presence of the formamido group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in specific hydrogen bonding interactions, making it valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

4-formamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCGPWAZRMLTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283150
Record name 4-(formylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28533-43-9
Record name 28533-43-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(formylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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